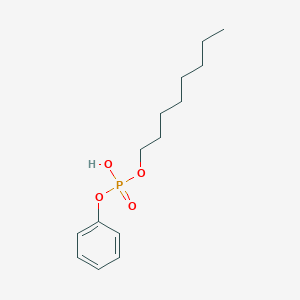
Octyl phenyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl phenyl hydrogen phosphate (OPHP) is a chemical compound that belongs to the class of organophosphates. It is widely used in various industrial applications, including as a surfactant, emulsifier, and plasticizer. OPHP has also gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Octyl phenyl hydrogen phosphate is based on its ability to interact with biological membranes and alter their properties. Octyl phenyl hydrogen phosphate can penetrate cell membranes and interact with various proteins and enzymes, leading to changes in their function. This property of Octyl phenyl hydrogen phosphate makes it an attractive candidate for various biological applications, including drug delivery and biosensors.
Biochemical and Physiological Effects:
Octyl phenyl hydrogen phosphate has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that Octyl phenyl hydrogen phosphate can induce oxidative stress and alter the expression of various genes in cells. Octyl phenyl hydrogen phosphate has also been shown to have neurotoxic effects, leading to changes in behavior and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Octyl phenyl hydrogen phosphate has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with biological molecules. However, Octyl phenyl hydrogen phosphate also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research and development of Octyl phenyl hydrogen phosphate. One area of research is in the development of new applications for Octyl phenyl hydrogen phosphate in the field of nanotechnology, including the synthesis of new types of nanoparticles. Another area of research is in the development of new biological applications for Octyl phenyl hydrogen phosphate, including the use of Octyl phenyl hydrogen phosphate as a cell-penetrating agent for targeted drug delivery. Additionally, further studies are needed to understand the potential toxicity of Octyl phenyl hydrogen phosphate and to develop safer alternatives for industrial and scientific applications.
Conclusion:
In conclusion, Octyl phenyl hydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis of Octyl phenyl hydrogen phosphate is a relatively straightforward process, and it has been used in various industrial applications as a surfactant, emulsifier, and plasticizer. Octyl phenyl hydrogen phosphate has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors. However, further research is needed to understand the potential toxicity of Octyl phenyl hydrogen phosphate and to develop safer alternatives for industrial and scientific applications.
Synthesis Methods
The synthesis of Octyl phenyl hydrogen phosphate involves the reaction of phenol with octyl alcohol and phosphorus oxychloride. The reaction yields Octyl phenyl hydrogen phosphate, which is then purified and isolated using various techniques, including distillation, extraction, and chromatography. The synthesis of Octyl phenyl hydrogen phosphate is a relatively straightforward process and can be performed on a large scale to meet industrial demands.
Scientific Research Applications
Octyl phenyl hydrogen phosphate has gained significant attention in scientific research due to its unique properties and potential applications in various fields. One of the primary areas of research is in the field of nanotechnology, where Octyl phenyl hydrogen phosphate is used as a surfactant and stabilizer for the synthesis of nanoparticles. Octyl phenyl hydrogen phosphate has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors.
properties
CAS RN |
10581-14-3 |
|---|---|
Product Name |
Octyl phenyl hydrogen phosphate |
Molecular Formula |
C14H23O4P |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
octyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-10-13-17-19(15,16)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) |
InChI Key |
SDWUQIDETLBAIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
Other CAS RN |
10581-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



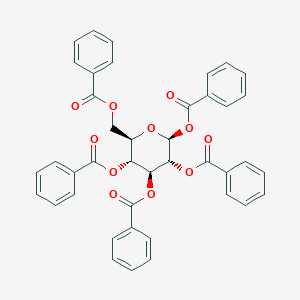




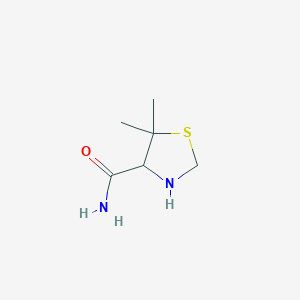

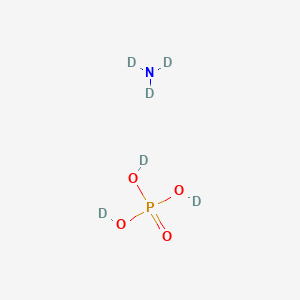
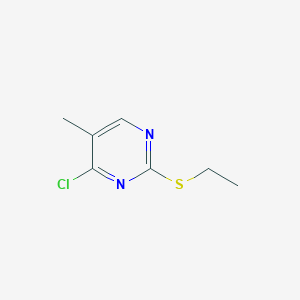
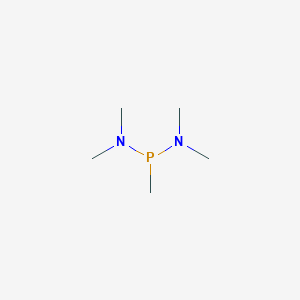
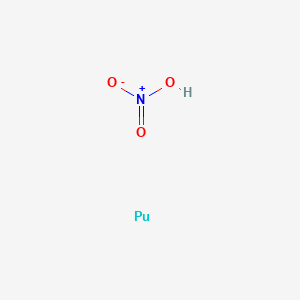
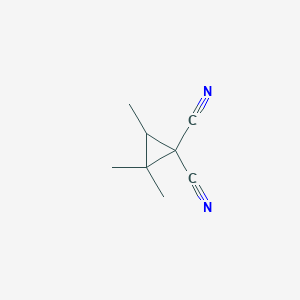
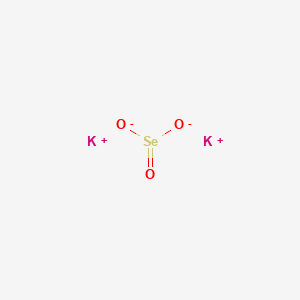
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)